![molecular formula C21H26ClN3O B2365028 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 329080-26-4](/img/structure/B2365028.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
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Overview
Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains chlorophenyl and propan-2-ylphenyl groups, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Antipsychotic and Neurological Research
The piperazine moiety in this compound has been explored for its potential in treating neurological disorders. Researchers have investigated its role in modulating neurotransmitter activity, particularly dopamine and serotonin receptors. The compound’s ability to influence these pathways may have implications for antipsychotic medications and treatments for conditions like Parkinson’s and Alzheimer’s disease .
Antibacterial Agents
Piperazine derivatives often exhibit antibacterial properties. Scientists have studied this compound’s efficacy against bacterial strains, including Gram-positive and Gram-negative bacteria. Its unique structure and potential interactions with bacterial enzymes make it an interesting candidate for novel antibacterial drugs .
Antiviral Applications
Given the global importance of antiviral research, compounds like this one have been evaluated for their antiviral activity. Investigations have focused on its potential to inhibit viral replication or entry into host cells. Understanding its mechanism of action could lead to new antiviral therapies .
Antifungal Properties
The compound’s structural features have prompted studies on its antifungal effects. Researchers have tested its activity against various fungal species, including Candida and Aspergillus. These findings contribute to the development of antifungal agents .
Psychoactive Substances
Although not for therapeutic use, the piperazine ring is also found in psychoactive substances used illicitly for recreational purposes. Understanding the pharmacological effects of this compound sheds light on its potential risks and interactions with the central nervous system .
Organic Synthesis and Medicinal Chemistry
Beyond specific applications, the compound’s synthesis and characterization play a crucial role in organic chemistry. Researchers have employed it as a building block for designing novel derivatives with improved pharmacological properties. Its Mannich reaction pathway has been explored for creating diverse molecules .
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing various physiological functions such as mood, cognition, and the cardiovascular system.
Mode of Action
The compound interacts with its targets by binding to these receptors. The affinity data shows that it has a Ki value of 1.94nM for the 5-HT2A receptor and 12nM for the Alpha-1A adrenergic receptor , indicating a high binding affinity and suggesting that the compound may act as an agonist or antagonist at these receptors.
Future Directions
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQWEAQWUYNFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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